molecular formula C8H6N2O2 B1395218 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid CAS No. 1190319-63-1

1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Cat. No.: B1395218
CAS No.: 1190319-63-1
M. Wt: 162.15 g/mol
InChI Key: UMQBYDSAXRUHKA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups .

Scientific Research Applications

1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is unique due to its specific ring fusion pattern and the position of the carboxylic acid group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to its isomers and analogs .

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-3-9-4-7-5(6)1-2-10-7/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQBYDSAXRUHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696649
Record name 1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-63-1
Record name 1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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